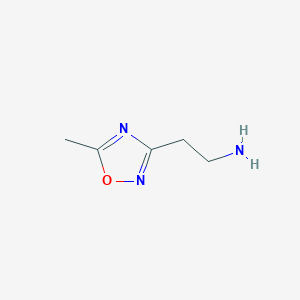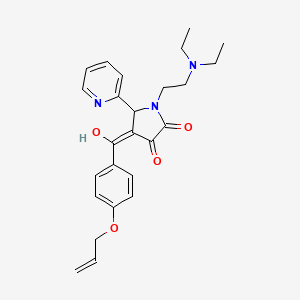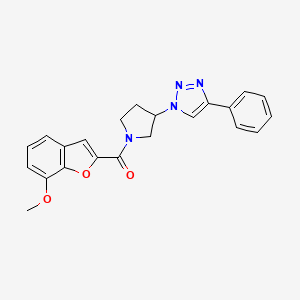
(7-methoxybenzofuran-2-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name. It contains a benzofuran ring with a methoxy group at the 7-position, a 1,2,3-triazole ring with a phenyl group at the 4-position, and a pyrrolidine ring.Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. For instance, the methoxy group might undergo demethylation, the triazole ring might participate in click reactions, and the pyrrolidine ring might undergo ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For instance, the presence of the methoxy group might increase its lipophilicity, the aromatic rings might contribute to its UV-Vis absorption, and the polar groups might influence its solubility .Applications De Recherche Scientifique
Anti-Tumor Activity
Benzofuran derivatives have been extensively studied for their anti-tumor properties. This compound, with its benzofuran core, may exhibit cytotoxic effects against cancer cells. Researchers have investigated its impact on various cancer types, including breast, lung, and colon cancers. Mechanistic studies are crucial to understanding how it interacts with cellular pathways and inhibits tumor growth .
Antibacterial Potential
Given the global challenge of antibiotic resistance, novel antibacterial agents are urgently needed. Benzofuran compounds, including our target molecule, have demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria. Investigating its mode of action and potential synergy with existing antibiotics could lead to new therapeutic strategies .
Antioxidant Properties
The compound’s benzofuran moiety may confer antioxidant properties. Antioxidants play a vital role in protecting cells from oxidative stress, which is implicated in various diseases, including neurodegenerative disorders. Further studies are warranted to explore its antioxidant capacity and potential neuroprotective effects .
Anti-Viral Applications
Some benzofuran derivatives exhibit anti-viral activity. While specific data on this compound are limited, its structural features suggest potential interactions with viral proteins or enzymes. Researchers may explore its efficacy against specific viruses, such as hepatitis C, influenza, or herpes viruses .
Chemical Synthesis and Reaction Kinetics
The compound’s photochemistry involves photolysis, leading to fragmentation and the formation of various products. Researchers can leverage this behavior for chemical synthesis, especially in complex reactions. Additionally, understanding its reaction kinetics can guide efficient synthetic routes.
Drug Prospects
Benzofuran compounds, including our molecule, serve as natural drug lead compounds. Their diverse pharmacological activities make them attractive candidates for drug development. Investigating their safety profiles, pharmacokinetics, and potential therapeutic indications is essential for translating them into clinical applications .
Orientations Futures
The future research directions would depend on the context in which this compound is being studied. If it’s being studied as a potential drug, future research might focus on optimizing its structure for better activity, studying its pharmacokinetics and pharmacodynamics, or investigating its mechanism of action .
Propriétés
IUPAC Name |
(7-methoxy-1-benzofuran-2-yl)-[3-(4-phenyltriazol-1-yl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3/c1-28-19-9-5-8-16-12-20(29-21(16)19)22(27)25-11-10-17(13-25)26-14-18(23-24-26)15-6-3-2-4-7-15/h2-9,12,14,17H,10-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXZYRGZWXHVZCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)N3CCC(C3)N4C=C(N=N4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(7-methoxybenzofuran-2-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


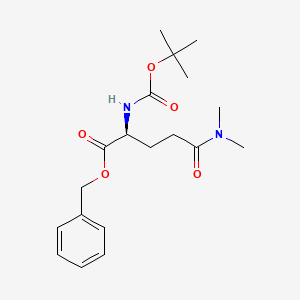
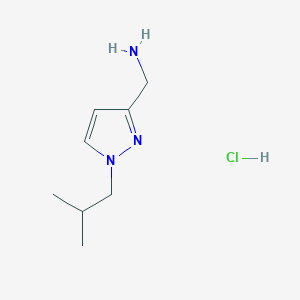
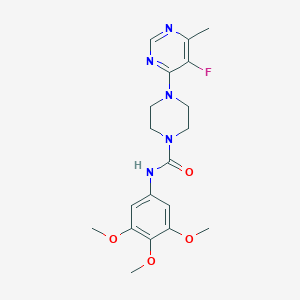
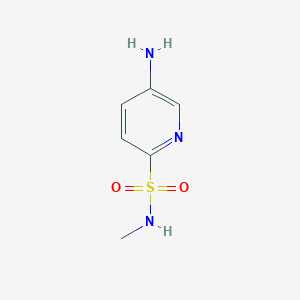
![(1S,2R,4R)-2-(Methoxymethyl)-7-azabicyclo[2.2.1]heptane;hydrochloride](/img/structure/B2835072.png)
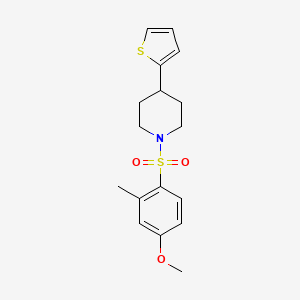
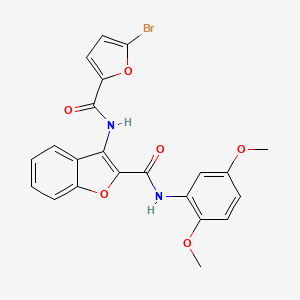
![1-[3-(Oxiran-2-ylmethoxy)phenyl]-1,2,4-triazole](/img/structure/B2835077.png)
![2-({2-[benzyl(methyl)amino]phenyl}amino)-N-(cyanomethyl)acetamide](/img/structure/B2835079.png)

![1-[4-(4-{[1-(6-Phenoxypyrimidin-4-yl)piperidin-4-yl]carbonyl}piperazin-1-yl)phenyl]ethanone](/img/structure/B2835082.png)
